![molecular formula C24H42O19 B13815677 D-Glucose,o-6-deoxy-a-L-galactopyranosyl-(1(R)3)-O-[o-6-deoxy-a-L-galactopyranosyl-(1(R)2)-b-D-galactopyranosyl-(1(R)4)]-](/img/structure/B13815677.png)
D-Glucose,o-6-deoxy-a-L-galactopyranosyl-(1(R)3)-O-[o-6-deoxy-a-L-galactopyranosyl-(1(R)2)-b-D-galactopyranosyl-(1(R)4)]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Glucose,o-6-deoxy-a-L-galactopyranosyl-(1®3)-O-[o-6-deoxy-a-L-galactopyranosyl-(1®2)-b-D-galactopyranosyl-(1®4)]- is a complex carbohydrate compound. It is a type of deoxy sugar, which means it has had a hydroxyl group replaced with a hydrogen atom . Deoxy sugars are important in various biological processes and are found in many natural products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of deoxy sugars typically involves the reduction of ribose or other sugars, where the hydroxyl group is replaced by a hydrogen atom . Specific synthetic routes for D-Glucose,o-6-deoxy-a-L-galactopyranosyl-(1®3)-O-[o-6-deoxy-a-L-galactopyranosyl-(1®2)-b-D-galactopyranosyl-(1®4)]- would involve multiple steps of glycosylation and deoxygenation reactions under controlled conditions.
Industrial Production Methods
Industrial production of such complex carbohydrates often involves enzymatic synthesis or fermentation processes using genetically engineered microorganisms. These methods are designed to be efficient and scalable to produce large quantities of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Deoxy sugars like D-Glucose,o-6-deoxy-a-L-galactopyranosyl-(1®3)-O-[o-6-deoxy-a-L-galactopyranosyl-(1®2)-b-D-galactopyranosyl-(1®4)]- undergo various chemical reactions, including:
Oxidation: Where the sugar is oxidized to form acids or other derivatives.
Reduction: Where the sugar is reduced to form alcohols.
Substitution: Where functional groups on the sugar are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary but often involve specific temperatures, pH levels, and solvents to ensure the desired reaction occurs.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sugar acids, while reduction may yield sugar alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. It is also studied for its unique properties and reactivity.
Biology
In biology, deoxy sugars are important components of DNA and other biomolecules. They play a role in various metabolic pathways and are studied for their biological functions.
Medicine
In medicine, deoxy sugars are investigated for their potential therapeutic applications. They are used in the development of drugs and as markers for certain diseases.
Industry
In industry, deoxy sugars are used in the production of biofuels, food additives, and other industrial products. Their unique properties make them valuable in various industrial processes.
Mécanisme D'action
The mechanism of action of D-Glucose,o-6-deoxy-a-L-galactopyranosyl-(1®3)-O-[o-6-deoxy-a-L-galactopyranosyl-(1®2)-b-D-galactopyranosyl-(1®4)]- involves its interaction with specific molecular targets and pathways. These interactions can affect various biological processes, such as enzyme activity and cellular signaling. The exact mechanism depends on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other deoxy sugars like deoxyribose, fucose, and rhamnose . These compounds share the characteristic of having a hydroxyl group replaced with a hydrogen atom.
Uniqueness
What sets D-Glucose,o-6-deoxy-a-L-galactopyranosyl-(1®3)-O-[o-6-deoxy-a-L-galactopyranosyl-(1®2)-b-D-galactopyranosyl-(1®4)]- apart is its specific structure and the unique properties that arise from this structure. Its multiple deoxy groups and glycosidic linkages give it distinct reactivity and functionality compared to other deoxy sugars.
Propriétés
Formule moléculaire |
C24H42O19 |
|---|---|
Poids moléculaire |
634.6 g/mol |
Nom IUPAC |
(2R,3S,4R,5S,6S)-2-[(2S,3R,4S,5S,6R)-2-[(2S,3R,4R,5S,6R)-3,5-dihydroxy-2-methyl-6-[(3R,4S,5R,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C24H42O19/c1-5-9(27)13(31)15(33)22(37-5)43-20-14(32)11(29)7(3-25)40-24(20)42-18-10(28)6(2)38-23(17(18)35)41-19-12(30)8(4-26)39-21(36)16(19)34/h5-36H,3-4H2,1-2H3/t5-,6-,7+,8+,9+,10+,11+,12+,13+,14-,15-,16+,17-,18+,19-,20+,21?,22+,23+,24-/m0/s1 |
Clé InChI |
HQXZUAKZLDZVRQ-ZCXZIEIVSA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@H]3[C@@H]([C@@H](O[C@@H]([C@H]3O)O[C@H]4[C@@H]([C@H](OC([C@@H]4O)O)CO)O)C)O)CO)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3O)OC4C(C(OC(C4O)O)CO)O)C)O)CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


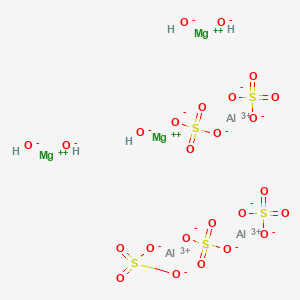
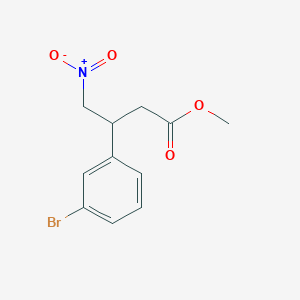
![4-[5-Chloro-2-[2-[[5-chloro-3-(4-sulfobutyl)-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-1,3-benzothiazol-3-ium-3-yl]butane-1-sulfonate](/img/structure/B13815608.png)


![2-(benzylamino)-N-[4-[4-[[2-(benzylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B13815628.png)
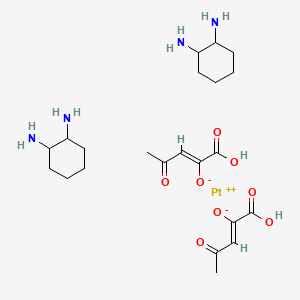
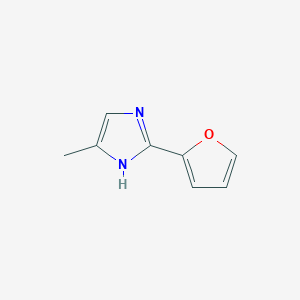
![Cyclo(l-homocysteinyl-N-methyl-L-phenylalanyl-L-tyrosyl-D-tryptophyl-L-Lysyl-L-valyl),(1(R)1')-thioether with3-[(2-mercaptoacetyl)amino]-L-alanyl-L-Lysyl-l-cysteinyl-l-lysinamide](/img/structure/B13815644.png)
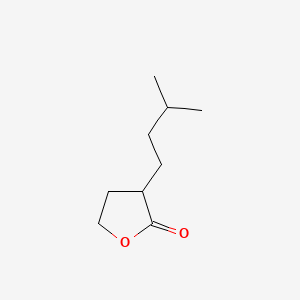
![3-Ethyl-2-((E)-2-[5-((Z)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2H-pyran-3(6H)-YL]ethenyl)-1,3-benzothiazol-3-ium iodide](/img/structure/B13815659.png)
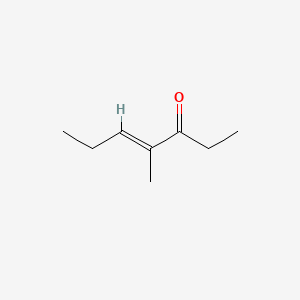
![(2R,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3S,4S,6R)-4,6-diamino-3-[(2S,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B13815670.png)
![[3-[(2E)-3,7-Dimethylocta-2,6-dienyl]-2,4-dihydroxy-6-methoxyphenyl]phenylmethanone](/img/structure/B13815672.png)
